

## PF-06835919 patent and intellectual property

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06835919 |           |
| Cat. No.:            | B610014     | Get Quote |

An In-depth Technical Guide to PF-06835919: A Potent Ketohexokinase Inhibitor

#### Introduction

**PF-06835919** is a first-in-class, potent, and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose.[1] Elevated fructose metabolism has been linked to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin resistance.[1] By targeting KHK, **PF-06835919** represents a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption. This technical guide provides a comprehensive overview of the intellectual property, mechanism of action, experimental data, and clinical findings related to **PF-06835919**.

### **Mechanism of Action**

**PF-06835919** functions as a reversible inhibitor of both isoforms of human ketohexokinase, KHK-C and KHK-A.[2] The primary metabolic pathway of fructose involves its phosphorylation by KHK to fructose-1-phosphate (F1P).[1] **PF-06835919** competitively binds to the ATP-binding site of KHK, thereby preventing this initial step in fructose metabolism.[3] This inhibition leads to a reduction in downstream metabolic products and has been shown to reverse metabolic dysfunction in preclinical models.[4]

## Signaling Pathway of Fructose Metabolism and KHK Inhibition





Click to download full resolution via product page

Caption: Fructose metabolism pathway and the inhibitory action of **PF-06835919** on Ketohexokinase (KHK).

## **Quantitative Data**

The following tables summarize the key quantitative data reported for **PF-06835919**.

**Table 1: In Vitro Potency and Selectivity** 

| Target      | IC50 (nM) | Source |
|-------------|-----------|--------|
| Human KHK-C | 8.4 - 10  | [5][6] |
| Human KHK-A | 66 - 170  | [5][6] |

**PF-06835919** demonstrates high selectivity for KHK-C over KHK-A and was tested against a panel of 89 other kinases, phosphatases, and receptors at 10  $\mu$ M with no significant off-target activity observed.[6]

## **Table 2: In Vitro Cellular Activity**



| Cell Type                    | Assay                             | IC50 (µM) | Source |
|------------------------------|-----------------------------------|-----------|--------|
| Primary Human<br>Hepatocytes | Fructose-1-Phosphate<br>Reduction | 0.232     | [6]    |
| Primary Rat<br>Hepatocytes   | Fructose-1-Phosphate<br>Reduction | 2.801     | [6]    |

Table 3: Preclinical In Vivo Efficacy (Rat Models)

| Model              | Treatment                       | Outcome                                                                                                                  | Source |
|--------------------|---------------------------------|--------------------------------------------------------------------------------------------------------------------------|--------|
| High-Fructose Diet | 10 or 30 mg/kg (twice<br>daily) | Reduced epididymal adipose tissue weight, fasting plasma insulin, and hepatic triglycerides. Increased urinary fructose. | [6]    |
| Western Diet       | 20 or 60 mg/kg (per<br>day)     | Decreased plasma apolipoprotein C3 (ApoC3) and increased plasma adiponectin.                                             | [6]    |

Table 4: Clinical Efficacy in Patients with NAFLD and

Type 2 Diabetes (Phase 2a)

| Parameter                                   | Placebo (n=50)                    | PF-06835919<br>150 mg (n=46)      | PF-06835919<br>300 mg (n=49)        | Source |
|---------------------------------------------|-----------------------------------|-----------------------------------|-------------------------------------|--------|
| % Change in<br>Whole Liver Fat<br>(Week 16) | -5.26%                            | -17.05%                           | -19.13%<br>(p=0.0288 vs<br>placebo) | [7]    |
| Change in<br>HbA1c (Week<br>16)             | Modest<br>numerical<br>reductions | Modest<br>numerical<br>reductions | Modest<br>numerical<br>reductions   | [7]    |



# **Experimental Protocols**In Vitro KHK Inhibition Assay

The enzymatic activity of KHK is determined using a coupled-enzyme assay. The reaction measures the rate of ADP production, which is coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for the in vitro KHK enzymatic inhibition assay.



#### Methodology:

- Reactions are performed in a 384-well plate in an assay buffer containing HEPES, KCl, MgCl2, and DTT.
- The KHK enzyme, along with coupling enzymes (pyruvate kinase and lactate dehydrogenase) and substrates (phosphoenolpyruvate, NADH, and fructose), are added to the wells.
- **PF-06835919** is added in a range of concentrations.
- The reaction is initiated by the addition of ATP.[8]
- The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically for 30 minutes.[8]
- IC50 values are calculated from the dose-response curves.

## Phase 2a Clinical Trial in NAFLD and Type 2 Diabetes

A randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of **PF-06835919**.[7]

#### Study Design:



Click to download full resolution via product page

Caption: High-level workflow of the Phase 2a clinical trial for **PF-06835919**.

#### Methodology:

 Participants: Adults with NAFLD (≥8% whole liver fat confirmed by MRI-PDFF) and type 2 diabetes on stable metformin doses.[7]



- Intervention: Participants were randomized to receive once-daily oral doses of placebo, 150 mg PF-06835919, or 300 mg PF-06835919 for 16 weeks.[7][9]
- Primary Endpoints: The co-primary endpoints were the percentage change from baseline in whole liver fat and the change from baseline in HbA1c at 16 weeks.[7][9]
- Safety and Tolerability: Assessed through monitoring of adverse events, laboratory tests, vital signs, and electrocardiograms.[10]

## **Intellectual Property**

The discovery and development of **PF-06835919** are detailed in patent filings and scientific publications by Pfizer, Inc.[1] The core intellectual property revolves around the novel 3-azabicyclo[3.1.0]hexane acetic acid-based chemical scaffold, which was identified through a combination of fragment-based drug design and structure-based optimization.[1][11]

### Conclusion

**PF-06835919** is a well-characterized, potent, and selective inhibitor of ketohexokinase with a clear mechanism of action. Preclinical data have demonstrated its efficacy in reversing metabolic abnormalities associated with high fructose intake. Furthermore, a Phase 2a clinical trial has shown that **PF-06835919** significantly reduces liver fat in patients with NAFLD and type 2 diabetes, with a favorable safety and tolerability profile.[7] These findings support the continued development of **PF-06835919** as a potential therapeutic agent for metabolic disorders driven by fructose overconsumption.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 2. researchgate.net [researchgate.net]
- 3. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pfizer.com [pfizer.com]
- 10. Study of the ketohexokinase inhibitor PF-06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [PF-06835919 patent and intellectual property].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610014#pf-06835919-patent-and-intellectual-property]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com